molecular formula C9H12BrNO B2380693 2-Bromo-6-(2-methoxypropan-2-yl)pyridine CAS No. 1602682-09-6

2-Bromo-6-(2-methoxypropan-2-yl)pyridine

Cat. No.: B2380693
CAS No.: 1602682-09-6
M. Wt: 230.105
InChI Key: UQRZDGPZGJPDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(2-methoxypropan-2-yl)pyridine is a chemical compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and methoxypropan-2-yl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-methoxypropan-2-yl)pyridine typically involves the bromination of 6-(2-methoxypropan-2-yl)pyridine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-methoxypropan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 2-amino-6-(2-methoxypropan-2-yl)pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Scientific Research Applications

2-Bromo-6-(2-methoxypropan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-methoxypropan-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxypropan-2-yl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(2-methoxypropan-2-yl)pyridine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The methoxypropan-2-yl group provides steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

2-bromo-6-(2-methoxypropan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,12-3)7-5-4-6-8(10)11-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRZDGPZGJPDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.